

what is the chemical structure of Octabenzone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octabenzone

Cat. No.: B1677096

[Get Quote](#)

An In-depth Technical Guide to Octabenzone

For Researchers, Scientists, and Drug Development Professionals

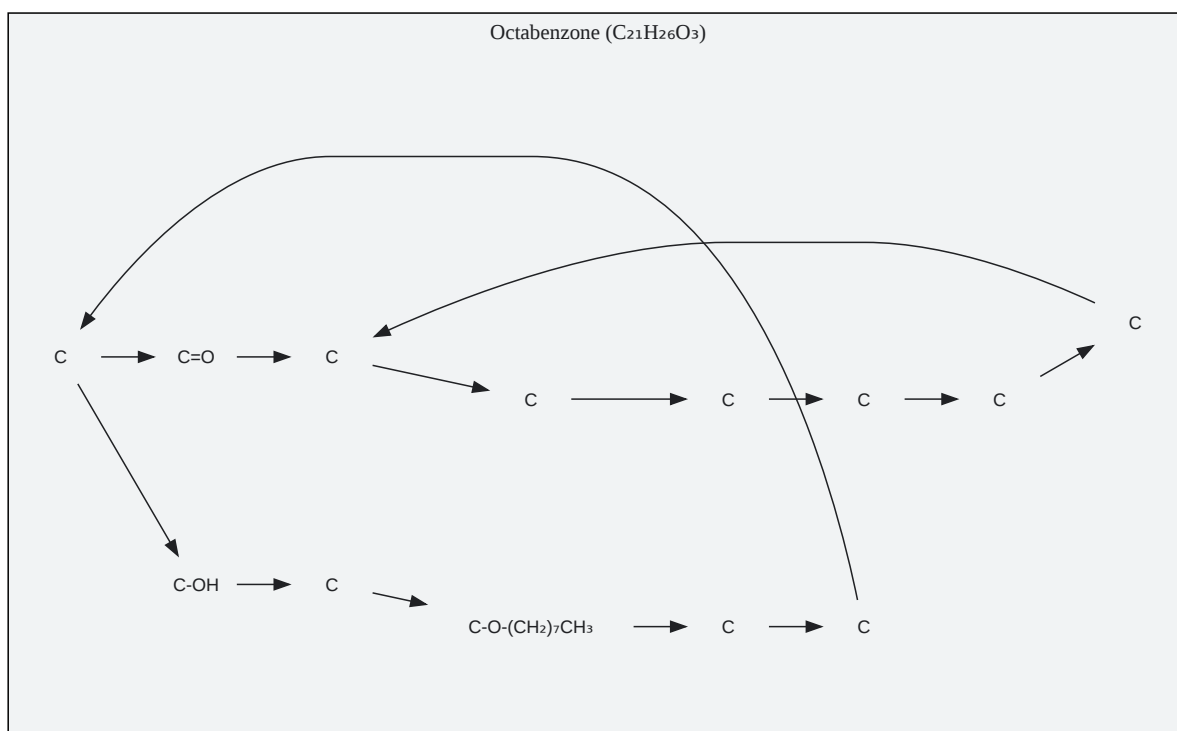
This technical guide provides a comprehensive overview of **Octabenzone** (Benzophenone-12), a widely utilized ultraviolet (UV) light absorber. The document details its chemical structure, physicochemical properties, synthesis protocols, and mechanism of action, presenting data in a format tailored for scientific and research applications.

Chemical Identity and Structure

Octabenzone, systematically named (2-hydroxy-4-octoxyphenyl)-phenylmethanone, is a member of the benzophenone class of organic compounds.^[1] Its chemical identity is well-established through various identifiers.

Identifier	Value
IUPAC Name	--INVALID-LINK--methanone[2]
CAS Number	1843-05-6[2]
Molecular Formula	C ₂₁ H ₂₆ O ₃ [2][3][4]
Molecular Weight	326.43 g/mol [4]
SMILES	CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O[1]
InChI Key	QUAMTGJKVDWJEQ-UHFFFAOYSA-N[1][5]

The molecular structure of **Octabenzone** features a benzophenone core with a hydroxyl group at the 2-position and an octyloxy group at the 4-position of one of the phenyl rings. This specific arrangement is crucial for its UV-absorbing properties.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **Octabenzene**.

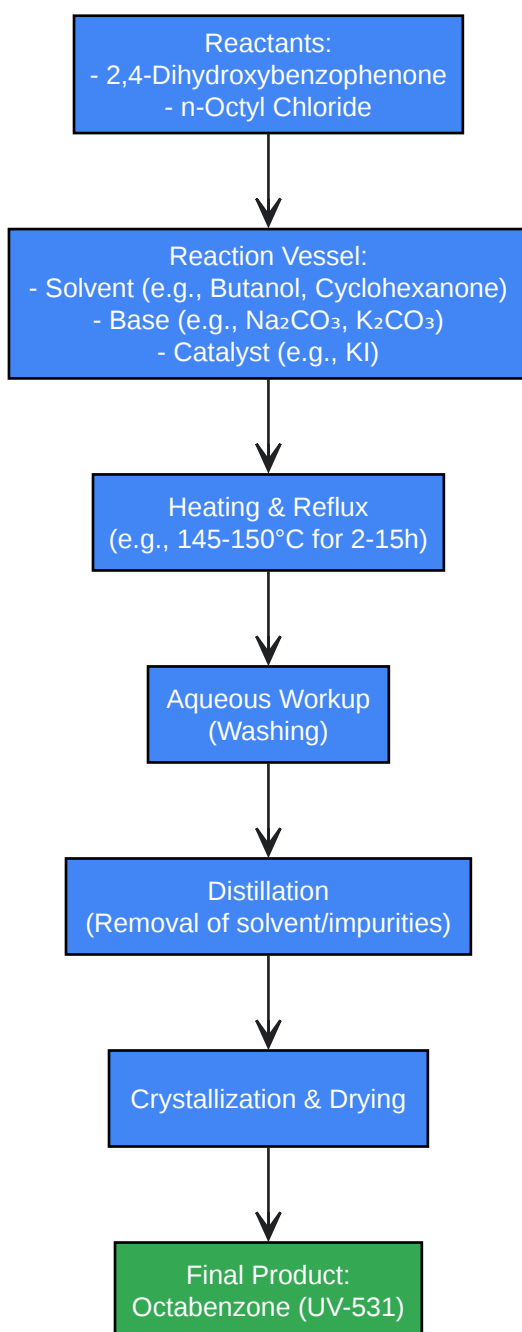
Physicochemical Properties

Octabenzene is a light yellow, odorless crystalline powder at room temperature.[6] Its lipophilic nature, conferred by the long octyl chain, ensures good compatibility and low mobility in various polymer matrices.[6][7]

Property	Value
Melting Point	47-49 °C[3]
Boiling Point	>300 °C (decomposes)
Density	1.160 g/cm ³ at 20 °C[1]
Vapor Pressure	3.38 x 10 ⁻⁸ mm Hg at 20 °C
Water Solubility	<0.001 mg/L at 20 °C[1]
Solubility	Freely soluble in benzene, n-hexane, acetone; slightly soluble in ethanol.[6][7]
pKa	7.59 ± 0.35 (Predicted)

Synthesis of Octabenzene

The primary industrial synthesis of **Octabenzene** involves the Williamson ether synthesis, specifically the alkylation of 2,4-dihydroxybenzophenone with an n-octyl halide.[8] Several variations of this method exist, differing in the choice of base, catalyst, and solvent to optimize yield and purity.[7][8][9]



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Octabenzene**.

Detailed Experimental Protocol

The following protocol is a representative example of **Octabenzene** synthesis.^{[7][9]}

Materials:

- 2,4-dihydroxybenzophenone
- n-Octyl chloride
- Potassium carbonate (anhydrous)
- Potassium iodide
- Cyclohexanone

Procedure:

- To a reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dihydroxybenzophenone and cyclohexanone.
- Stir the mixture to dissolve the solid.
- Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the solution.
- Slowly add n-octyl chloride to the reaction mixture.
- Heat the mixture to 145 °C and maintain reflux with vigorous stirring for approximately 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove inorganic salts.
- Wash the filtrate with water to remove any remaining salts and base.
- Separate the organic layer and remove the cyclohexanone solvent under reduced pressure (distillation).
- The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield light yellow crystals of **Octabenzene**.

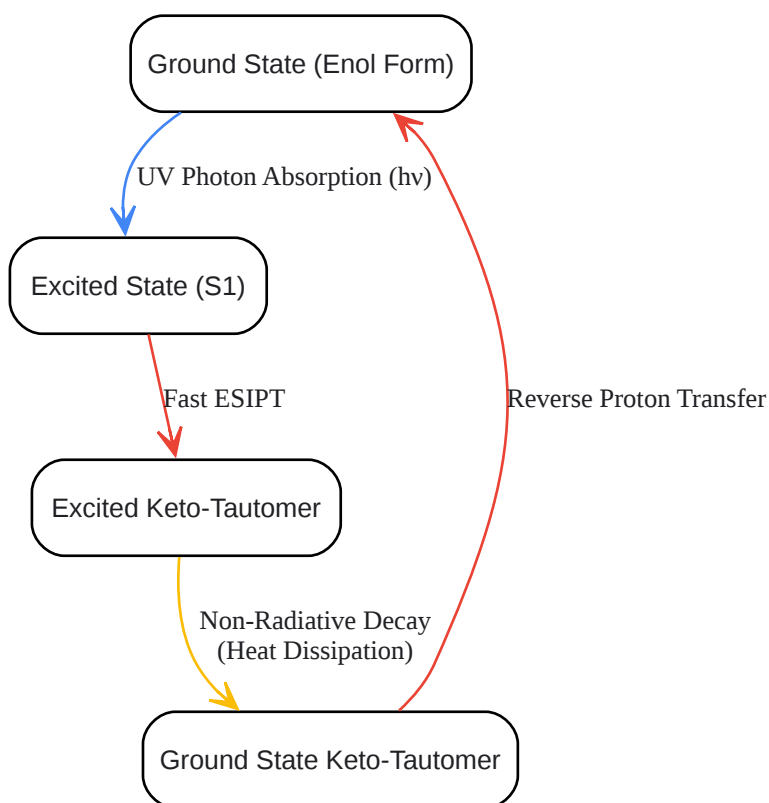
- Dry the final product under vacuum. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9]

Mechanism of Action as a UV Absorber

Octabenzone functions as a photostabilizer by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting materials from photodegradation.[10] The mechanism relies on a reversible intramolecular proton transfer process known as Excited-State Intramolecular Proton Transfer (ESIPT).

- **UV Absorption:** The molecule absorbs a photon of UV light (typically in the 270-340 nm range), promoting it to an excited singlet state (S1).[10][11]
- **ESIPT:** In the excited state, a proton is rapidly transferred from the ortho-hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer.
- **Energy Dissipation:** This excited keto-tautomer undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat.
- **Reverse Proton Transfer:** A rapid reverse proton transfer in the ground state regenerates the original enol form, ready to absorb another UV photon.

This rapid and efficient cycle allows **Octabenzone** to dissipate large amounts of UV energy with minimal chemical degradation to itself or the host material.



[Click to download full resolution via product page](#)

Caption: Mechanism of UV energy dissipation by **Octabenzene** via ESIPT.

Spectroscopic Data

The structural characterization of **Octabenzene** is supported by various spectroscopic techniques. While raw spectra are best viewed in dedicated databases, the key analytical methods are summarized below.

Spectroscopic Method	Key Information
^1H NMR	Provides information on the number and environment of protons, confirming the presence of the octyl chain, aromatic protons, and the hydroxyl proton.[1]
^{13}C NMR	Confirms the carbon skeleton of the molecule, including the carbonyl carbon and the distinct aromatic carbons.[1]
GC-MS	Used for purity analysis and confirmation of the molecular weight (m/z 326).[1][12]
UV-VIS Spectroscopy	Shows a strong absorbance in the UV range, typically between 270 and 340 nm, which is characteristic of its function as a UV absorber.[1][11]
IR Spectroscopy	Reveals characteristic peaks for the hydroxyl (-OH), carbonyl (C=O), and C-O-C ether linkages.[1]

Note: Spectroscopic data for **Octabenzene** can be accessed through public databases such as PubChem (CID 15797).[1]

Applications in Industry

Due to its efficacy as a UV absorber, low volatility, and good polymer compatibility, **Octabenzene** is widely used as a light stabilizer in a variety of materials.[6][7][13]

- **Plastics:** Incorporated into polyethylene (PE), polypropylene (PP), polyvinylchloride (PVC), and polycarbonate (PC) to prevent yellowing, cracking, and loss of mechanical properties upon sun exposure.[3][11][13]
- **Coatings:** Used in varnishes, automotive finishing paints, and powder coatings to enhance durability and lightfastness.[11]

- Adhesives and Sealants: Protects the integrity of adhesive bonds that may be exposed to sunlight.
- Cosmetics: While less common than other benzophenones in personal care, it can be used to protect product formulations from UV degradation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octabenzene | C₂₁H₂₆O₃ | CID 15797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. Octabenzene - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medkoo.com [medkoo.com]
- 6. guidechem.com [guidechem.com]
- 7. Octabenzene | 1843-05-6 [chemicalbook.com]
- 8. Buy Octabenzene | 1843-05-6 | >98% [smolecule.com]
- 9. Octabenzene synthesis - chemicalbook [chemicalbook.com]
- 10. BENZOPHENONE-12 - Ataman Kimya [atamanchemicals.com]
- 11. unisunchem.com [unisunchem.com]
- 12. Octabenzene [webbook.nist.gov]
- 13. Octabenzene CAS#: 1843-05-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [what is the chemical structure of Octabenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677096#what-is-the-chemical-structure-of-octabenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com